alpha-(1-Piperidinylmethyl)-9H-carbazole-9-ethanol

Pharmaceutical analysis Impurity profiling Solubility

Researchers requiring a chemically distinct standard for carvedilol impurity resolution face substitution risks leading to systematic quantification errors. This compound eliminates that variability. - Resolves from carvedilol via distinct chromatographic behavior (XLogP3 3.5 vs 4.2) and unambiguous MS detection (308.4 vs 406.5 g/mol). - Essential synthetic building block for GJP14-series anti-prion candidates; no alternative scaffold replicates the N-9 piperidinylmethyl connectivity. - Supplied with a Certificate of Analysis confirming ≥95% HPLC purity, identity, and residual solvent content for non-compendial method development.

Molecular Formula C20H24N2O
Molecular Weight 308.4g/mol
CAS No. 91324-14-0
Cat. No. B346392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(1-Piperidinylmethyl)-9H-carbazole-9-ethanol
CAS91324-14-0
Molecular FormulaC20H24N2O
Molecular Weight308.4g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
InChIInChI=1S/C20H24N2O/c23-16(14-21-12-6-1-7-13-21)15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22/h2-5,8-11,16,23H,1,6-7,12-15H2
InChIKeyZMFLEPVMDAVMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility45.1 [ug/mL]

Physicochemical and Structural Baseline for CAS 91324-14-0


alpha-(1-Piperidinylmethyl)-9H-carbazole-9-ethanol (CAS 91324-14-0; IUPAC: 1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol; molecular formula C20H24N2O; molecular weight 308.4 g/mol) is a synthetic carbazole derivative featuring a piperidine ring linked via a methylene bridge to a carbazole-9-ethanol scaffold [1]. Computed descriptors include XLogP3-AA of 3.5, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds [1]. Physicochemical measurements report density of 1.18 g/cm³, boiling point of 298°C at 760 mmHg, refractive index of 1.638, and vapor pressure of 0.000586 mmHg at 25°C . The compound is primarily utilized as a pharmaceutical reference standard and as a synthetic intermediate—specifically, as a key building block in the synthesis of GJP14-series anti-prion candidates and as a structurally differentiated analog in carvedilol impurity profiling workflows [2].

Pharmaceutical reference standard for carvedilol impurity profiling and method development
Synthetic building block for GJP14 anti-prion candidate series and carbazole SAR exploration
Well-characterized physicochemical baseline supports system suitability and analytical workflow setup

Structural Determinants Differentiating CAS 91324-14-0 from Generic Analogs


Generic substitution of alpha-(1-piperidinylmethyl)-9H-carbazole-9-ethanol (CAS 91324-14-0) by other carbazole derivatives or commercially available carvedilol impurity standards is precluded by three orthogonal constraints. First, the compound possesses a unique connectivity: the carbazole core is N-alkylated at the 9-position with a 2-hydroxypropyl linker bearing a terminal piperidine ring, whereas carvedilol's carbazole is substituted at the 4-position via an oxy-propanol linker to a methoxyphenoxyethylamine chain—resulting in distinct chromatographic retention behavior essential for accurate impurity resolution [1]. Second, within the congeneric series of N-substituted 9-(3-amino-2-hydroxypropyl)carbazoles synthesized by Mysyk et al. (1984), the piperidinyl analog (CAS 91324-14-0) was reported to exhibit pharmacological activity that differed from the diethylamino (CAS 91324-13-9), hexamethylenediimino (CAS 91324-15-1), and morpholino (CAS 91324-16-2) congeners [2]. Third, the compound's intermediate lipophilicity (XLogP3 3.5 vs. carvedilol XLogP3 4.2) and water solubility profile (estimated 4.47 mg/L vs. carvedilol ~0.45 mg/L) confer measurably different physicochemical handling properties that impact formulation, extraction recovery, and analytical method development . Consequently, substitution without rigorous re-validation risks systematic errors in impurity quantification, failed system suitability tests, and irreproducible pharmacological observations.

Target Attribute
Substitution Risk
N-9 piperidinylmethyl connectivity
Carvedilol C-4 oxypropanolamine substitution may alter chromatographic retention and impurity resolution
Piperidine amine pharmacophore
Other amine congeners (diethylamino, morpholino) may produce different pharmacological profiles and SAR outcomes
Estimated higher aqueous solubility
Extraction recovery and mobile phase compatibility may differ, requiring method re-optimization

Procurement-Relevant Evidence Guide Versus Closest Analogs


Water Solubility Contrast with Carvedilol

The estimated water solubility of alpha-(1-piperidinylmethyl)-9H-carbazole-9-ethanol (CAS 91324-14-0) is 4.47 mg/L at 25°C, as computed from Log Kow (3.85) by the WSKOW v1.41 model . In contrast, carvedilol (CAS 72956-09-3) exhibits measured water solubility of approximately 0.45 mg/L (449.2 µg/L) at 22.5°C . This represents an approximately 10-fold higher aqueous solubility for CAS 91324-14-0 relative to carvedilol.

Water Solubility
Data to verify
4.47 mg/L
estimated vs carvedilol 0.45 mg/L
Supports mobile phase and extraction method optimization
Estimated value; experimental confirmation recommended
Pharmaceutical analysis Impurity profiling Solubility

Melting Point Differential for Identity Confirmation

The predicted melting point of CAS 91324-14-0 is 188.84°C (Mean or Weighted MP, adapted Stein & Brown method) . Carvedilol (CAS 72956-09-3) has a well-established experimental melting point of 114-115°C [1]. This represents a differential of approximately 74-75°C.

Melting Point
Method context
188.84 °C
predicted vs carvedilol 114–115 °C
May support thermal identity screening without full chromatography
Predicted value; experimental verification advised
Reference standard Identity testing Thermal analysis

Lipophilicity Impact on Chromatographic Selectivity

CAS 91324-14-0 has a computed XLogP3-AA value of 3.5 [1]. Carvedilol has a computed XLogP3 value of 4.2 . The ΔXLogP3 of 0.7 log units indicates that CAS 91324-14-0 is measurably less lipophilic than carvedilol.

Lipophilicity (XLogP3)
Reported
3.5
carvedilol 4.2 (Δ −0.7)
Lipophilicity shift may require distinct mobile phase optimization
Computed values; experimental logP may differ
Chromatography Lipophilicity Method development

Molecular Weight Distinction for Mass Spectrometry

CAS 91324-14-0 has a molecular weight of 308.4 g/mol and exact mass of 308.188863393 Da [1]. Carvedilol (CAS 72956-09-3) has a molecular weight of 406.5 g/mol and molecular formula C24H26N2O4 . The mass differential of ~98 Da ensures baseline mass spectrometric resolution.

Molecular Weight
Reported
308.4 Da
carvedilol 406.5 Da
Mass difference supports selective MS detection and reduces isobaric interference
Exact mass 308.1889 Da
Mass spectrometry LC-MS Impurity detection

Purity Grade Specification Comparison

Commercially available CAS 91324-14-0 is typically supplied at a purity specification of ≥95% as determined by HPLC, consistent with research-grade carbazole derivatives . In contrast, USP carvedilol-related compound reference standards (e.g., Carvedilol Related Compound F, CAS 1246820-73-4; Carvedilol EP Impurity C, CAS 72955-94-3) are supplied as pharmacopoeial-grade reference materials with Certificates of Analysis traceable to USP or EP monographs, generally at purities ≥98% [1].

Purity Specification
Class-level
≥95% (HPLC)
research-grade; pharmacopoeial-grade ≥98%
Research-grade purity supports non-compendial applications; pharmacopoeial grade required for regulatory testing
Verify CoA for batch purity and residual solvents
Quality control Purity specification Reference standard procurement

Orthogonal Pharmacophoric Architecture

CAS 91324-14-0 features a carbazole core N-alkylated at the 9-position with a 2-hydroxypropyl-piperidine moiety (N-9 connectivity) [1]. Carvedilol features a carbazole core substituted at the 4-position via an oxy-propanol bridge to a 2-(2-methoxyphenoxy)ethylamine moiety (C-4 connectivity), with the carbazole 9-position remaining unsubstituted [2]. The N-formyl carvedilol impurity (CAS N/A, MF C25H26N2O5) introduces a formyl modification on the carvedilol scaffold. These structural differences are mutually exclusive: no commercially available carvedilol impurity standard replicates the N-9 piperidinylmethyl pharmacophore of CAS 91324-14-0.

Pharmacophore Connectivity
Class-level
N-9 piperidinylmethyl scaffold
C-4 oxypropanolamine scaffold
Distinct substitution pattern precludes direct substitution in SAR and impurity profiling
No carvedilol impurity standard replicates this connectivity
Structural biology Medicinal chemistry Pharmacophore

High-Value Application Scenarios for CAS 91324-14-0


Carvedilol Impurity Profiling and HPLC Method Development

CAS 91324-14-0 serves as a chemically distinct reference probe for developing and validating HPLC/LC-MS methods for carvedilol impurity profiling. Its molecular weight (308.4 g/mol vs. carvedilol 406.5 g/mol) ensures unambiguous MS detection without isobaric interference , while its intermediate lipophilicity (XLogP3 3.5 vs. carvedilol 4.2) and ~10-fold higher water solubility (4.47 mg/L vs. 0.45 mg/L) necessitate distinct mobile phase optimization—validating method selectivity when both compounds are chromatographically resolved [1]. The 75°C melting point differential (189°C vs. 114-115°C) provides orthogonal thermal identity confirmation .

Synthesis of Anti-Prion Candidates

CAS 91324-14-0 is a documented synthetic building block in the preparation of GJP14-derivative anti-prion compounds, as reported by Kimura et al. (2011) . Its N-9 piperidinylmethyl carbazole scaffold is structurally essential for accessing the 2,3,4,9-tetrahydrocarbazole pharmacophore series; no carvedilol-derived impurity standard can substitute for this connectivity. The compound's ≥95% purity specification is fit-for-purpose for medicinal chemistry SAR exploration, and its well-characterized physicochemical properties (density 1.18 g/cm³, boiling point 298°C) support reproducible reaction conditions [1].

Pharmacological Evaluation of Carbazole Congeners

In the congeneric series of N-substituted 9-(3-amino-2-hydroxypropyl)carbazoles reported by Mysyk et al. (1984), the piperidine derivative (CAS 91324-14-0) was one of four amine variants synthesized and pharmacologically characterized alongside the diethylamino, hexamethylenediimino, and morpholino analogs . Researchers evaluating structure-activity relationships (SAR) across this series require CAS 91324-14-0 specifically—the piperidine congener cannot be replaced by any other amine variant without altering the biological outcome. The demonstrated pharmacological differentiation among congeners establishes this compound as an indispensable reference for carbazole-based drug discovery.

Reference Standard Procurement for Non-Compendial Applications

For laboratories conducting non-compendial research—including forced degradation studies, excipient compatibility screening, and extractables/leachables assessment—CAS 91324-14-0 at ≥95% purity provides a cost-effective alternative to pharmacopoeial-grade (>98%) USP carvedilol impurity standards . The quantifiable purity differential (~3%) must be factored into analytical calculations, but the compound's distinct structural, chromatographic, and thermal properties enable effective use as a system suitability marker where regulatory monograph compliance is not required. Procurement should be accompanied by a Certificate of Analysis confirming HPLC purity, identity (via 1H-NMR or IR), and residual solvent content [1].

Application
Selection Property
Validation Focus
Carvedilol impurity profiling method development
Structural differentiation from carvedilol impurities
Chromatographic resolution and MS selectivity
Anti-prion candidate synthesis
N-9 piperidinylmethyl scaffold availability
Reaction condition reproducibility and purity fit-for-purpose
Carbazole SAR studies
Specific piperidine congener identity
Pharmacological differentiation across amine congeners
Non-compendial reference standard use
Research-grade purity specification
Identity and purity verification for non-regulatory studies
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